N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
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Description
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide is a useful research compound. Its molecular formula is C19H25FN4O2S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways and their downstream effects .
Pharmacokinetics
Its irreversible inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The molecular effect of the compound’s action is the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This leads to a disruption in nucleotide synthesis and regulation of adenosine function .
Action Environment
The compound’s structure, which includes a piperazine ring and a 2-fluorophenyl group, may suggest that it could be influenced by factors such as pH and temperature
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2S/c1-2-27(25,26)22-15-19(16-6-5-9-21-14-16)24-12-10-23(11-13-24)18-8-4-3-7-17(18)20/h3-9,14,19,22H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJCMQQNDMWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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